XR3054
XR3054
XR3054 is a novel inhibitor of farnesyl protein transferase (FPTase). XR3054 inhibited the proliferation of the prostatic cancer cell lines LnCAP and PC3 and the colon carcinoma SW480 and HT1080 (IC50 values of 12.4, 12.2, 21.4 and 8.8 microM, respectively) but was relatively inactive when tested against a panel of breast carcinoma cell lines. The activity did not relate to the presence of mutant or wild-type ras in the cell lines tested. In conclusion XR3054 inhibits ras farnesylation, MAP kinase activation and anchorage-independent growth in NIH 3T3 transformed with v12 H-ras. Since the antiproliferative effect of the compound is not related to the ras phenotype, XR3054 may also have effects on other cell signaling mechanisms.
Brand Name:
Vulcanchem
CAS No.:
247090-97-7
VCID:
VC0548919
InChI:
InChI=1S/C13H22O2/c1-10(2)11-5-7-13(8-6-11)9-14-12(3,4)15-13/h11H,1,5-9H2,2-4H3/t11-,13+
SMILES:
C=C([C@@H](CC1)CC[C@]21COC(C)(C)O2)C
Molecular Formula:
C13H22O2
Molecular Weight:
210.31258
XR3054
CAS No.: 247090-97-7
Inhibitors
VCID: VC0548919
Molecular Formula: C13H22O2
Molecular Weight: 210.31258
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 247090-97-7 |
---|---|
Product Name | XR3054 |
Molecular Formula | C13H22O2 |
Molecular Weight | 210.31258 |
IUPAC Name | (5s,8s)-2,2-dimethyl-8-(prop-1-en-2-yl)-1,3-dioxaspiro[4.5]decane |
Standard InChI | InChI=1S/C13H22O2/c1-10(2)11-5-7-13(8-6-11)9-14-12(3,4)15-13/h11H,1,5-9H2,2-4H3/t11-,13+ |
Standard InChIKey | PUEZSVQWMHEGRF-BJHJDKERSA-N |
SMILES | C=C([C@@H](CC1)CC[C@]21COC(C)(C)O2)C |
Appearance | White solid powder |
Description | XR3054 is a novel inhibitor of farnesyl protein transferase (FPTase). XR3054 inhibited the proliferation of the prostatic cancer cell lines LnCAP and PC3 and the colon carcinoma SW480 and HT1080 (IC50 values of 12.4, 12.2, 21.4 and 8.8 microM, respectively) but was relatively inactive when tested against a panel of breast carcinoma cell lines. The activity did not relate to the presence of mutant or wild-type ras in the cell lines tested. In conclusion XR3054 inhibits ras farnesylation, MAP kinase activation and anchorage-independent growth in NIH 3T3 transformed with v12 H-ras. Since the antiproliferative effect of the compound is not related to the ras phenotype, XR3054 may also have effects on other cell signaling mechanisms. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | XR3054; XR-3054; XR 3054. |
Reference | 1: Donaldson MJ, Skoumas V, Watson M, Ashworth PA, Ryder H, Moore M, Coombes RC. XR3054, structurally related to limonene, is a novel inhibitor of farnesyl protein transferase. Eur J Cancer. 1999 Jun;35(6):1014-9. PubMed PMID: 10533487. |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume